Propyl [(quinolin-8-yl)oxy]acetate
Description
Propyl [(quinolin-8-yl)oxy]acetate is an ester derivative of quinoline-8-ol, characterized by a propyl ester group linked to an acetoxy moiety at the quinolin-8-yl oxygen position. Its structure comprises a bicyclic quinoline core, a critical pharmacophore in medicinal chemistry, coupled with an aliphatic ester chain that modulates physicochemical properties such as lipophilicity and solubility.
Properties
CAS No. |
88349-74-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO3/c1-2-9-17-13(16)10-18-12-7-3-5-11-6-4-8-15-14(11)12/h3-8H,2,9-10H2,1H3 |
InChI Key |
HXXUHXKIAWTEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with propyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, at an elevated temperature to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Propyl [(quinolin-8-yl)oxy]ethanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoline compounds
Mechanism of Action
The mechanism of action of propyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(quinolin-8-yloxy)acetate monohydrate
- Structure: Differs from the propyl derivative only in the ester group (ethyl vs. propyl). The monohydrate crystal structure reveals intermolecular hydrogen bonding between the ester carbonyl and water molecules, stabilizing the lattice .
- Synthesis: Likely synthesized via esterification of quinolin-8-yloxy acetic acid with ethanol under acidic conditions, analogous to methods described for oxadiazole derivatives .
Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate Derivatives
- The oxadiazole moiety may improve binding to biological targets (e.g., enzymes or receptors) compared to simple esters .
- Synthesis: Involves multi-step reactions, starting with aryl enoate formation via acid-catalyzed esterification, followed by cyclization to oxadiazole and sulfanyl linkage introduction .
Key Differences
Physicochemical and Functional Insights
- Stability : Ester derivatives are prone to hydrolysis under basic or enzymatic conditions; the propyl group may slightly delay hydrolysis compared to ethyl due to steric hindrance.
- Crystallinity : Ethyl derivatives form stable hydrates , whereas propyl analogues may exhibit different packing modes due to the larger alkyl chain.
Research Findings
- Synthetic Routes: The propyl ester can be synthesized via esterification of quinolin-8-yloxy acetic acid with propanol under acid catalysis, mirroring methods used for ethyl analogues .
- Biological Potential: While oxadiazole derivatives are explicitly designed for antimicrobial/antioxidant applications , the propyl ester’s bioactivity remains unexplored. Its structural simplicity may limit target specificity compared to oxadiazole hybrids.
- Structural Characterization: Ethyl 2-(quinolin-8-yloxy)acetate’s crystal structure (monoclinic, P2₁/c space group) provides a benchmark for modeling propyl derivative conformations .
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